Succinyl-alanyl-alanine-4-nitroanilide is a synthetic compound primarily utilized as a substrate in biochemical assays, particularly in studies involving proteolytic enzymes. This compound is characterized by its unique structure that includes a succinyl group attached to a tri-alanine sequence and a p-nitroanilide moiety. It is noteworthy for its role in enzyme kinetics and substrate specificity studies, particularly with serine proteases such as subtilisin and elastase.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Biosynth, which provide detailed specifications and synthesis methods for research purposes. The empirical formula of succinyl-alanyl-alanine-4-nitroanilide is C19H25N5O7, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms .
Succinyl-alanyl-alanine-4-nitroanilide falls under the classification of synthetic peptide substrates. It is specifically categorized as a p-nitroanilide derivative, which are known for their utility in enzyme assays due to their ability to release p-nitroaniline upon cleavage by specific proteases.
The synthesis of succinyl-alanyl-alanine-4-nitroanilide typically involves the stepwise coupling of protected amino acids. The general approach includes:
Technical details regarding reaction conditions, such as solvent choice and temperature, are critical for optimizing yields and purity.
The molecular structure of succinyl-alanyl-alanine-4-nitroanilide features:
The three-dimensional conformation plays a significant role in its interaction with enzymes, affecting binding affinity and specificity.
Key structural data includes:
Succinyl-alanyl-alanine-4-nitroanilide undergoes hydrolysis when acted upon by proteolytic enzymes. The reaction can be summarized as follows:
This reaction results in the release of p-nitroaniline, which can be quantitatively measured spectrophotometrically, allowing for the assessment of enzyme activity.
The kinetics of the reaction can be studied using Michaelis-Menten kinetics, providing insights into enzyme efficiency (k_cat) and substrate affinity (K_m).
The mechanism of action involves the binding of succinyl-alanyl-alanine-4-nitroanilide to the active site of serine proteases. Upon binding, the enzyme catalyzes the cleavage of the peptide bond adjacent to the p-nitroanilide group. This cleavage releases p-nitroaniline, which can be detected at specific wavelengths (typically around 400 nm).
Kinetic parameters derived from these reactions provide valuable data on enzyme specificity and catalytic efficiency, crucial for understanding enzyme mechanisms in biochemical pathways.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity.
Succinyl-alanyl-alanine-4-nitroanilide finds applications primarily in:
This compound serves as an essential tool in biochemical research, providing insights into enzymatic processes critical for various biological functions.
Succinyl-alanyl-alanine-4-nitroanilide (systematic IUPAC name: 4-[[(2S)-1-(4-Nitroanilino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid) is a chromogenic peptide substrate with well-defined stereochemical and structural features. Its molecular formula is C₁₃H₁₅N₃O₆, corresponding to a molecular weight of 309.27 g/mol [10]. The molecule consists of three key moieties:
The stereochemistry of both alanine residues is exclusively L-configuration, critical for substrate recognition by proteases [8] [10]. The amide bonds adopt trans conformations, with the alanine-alanine sequence favoring an extended β-strand geometry optimal for binding to enzyme active sites [10]. The 4-nitroanilide group is planar due to conjugation between the nitro group and aromatic ring, facilitating electron delocalization upon cleavage.
Table 1: Key Structural Identifiers of Succinyl-Alanyl-Alanine-4-Nitroanilide
Property | Value | Source |
---|---|---|
IUPAC Name | 4-[[(2S)-1-(4-Nitroanilino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | [10] |
Molecular Formula | C₁₃H₁₅N₃O₆ | [2] [10] |
Molecular Weight | 309.27 g/mol | [10] |
CAS Registry Number | 61043-65-0 | [10] |
Canonical SMILES | CC(C(=O)NC₁=CC=C(C=C₁)N+[O-])NC(=O)CCC(=O)O | [10] |
Solubility and Stability:Succinyl-alanyl-alanine-4-nitroanilide exhibits moderate aqueous solubility (~5–10 mM) due to the ionizable carboxylate of the succinyl group (pKₐ ≈ 4.5) [10]. It is highly soluble in polar aprotic solvents like dimethylformamide (DMF; 25 mg/mL) [9]. The compound is hygroscopic and degrades under acidic/basic conditions via amide bond hydrolysis. Solid-state stability requires storage at 2–8°C under desiccated conditions, while solutions in DMF remain stable for weeks at –20°C [6] [9]. Prolonged exposure to light causes photodegradation of the nitroanilide group.
Spectroscopic Profiles:
Table 2: Diagnostic Spectroscopic Features
Technique | Key Signal(s) | Assignment |
---|---|---|
UV-Vis | 316 nm (pre-hydrolysis), 405 nm (post-hydrolysis) | 4-Nitroanilide π→π* transition |
IR | 1650–1680 cm⁻¹, 1530–1570 cm⁻¹ | Amide I/II vibrations |
1515 cm⁻¹, 1335 cm⁻¹ | NO₂ asymmetric/symmetric stretches | |
¹H NMR (DMSO-d₆) | δ 1.25–1.40 (doublets) | Alanine CH₃ groups |
δ 2.40–2.60 (triplets) | Succinyl CH₂ groups | |
δ 7.75–8.20 (doublets) | Aromatic protons |
Succinyl-alanyl-alanine-4-nitroanilide belongs to a family of structurally related chromogenic substrates optimized for protease specificity:
The dipeptide (Succinyl-Ala-Ala-pNA, C₁₃H₁₅N₃O₆, MW 309.27 g/mol) [8] [10] is hydrolyzed by elastase-like enzymes but exhibits lower catalytic efficiency (kₘ typically >1 mM) compared to tripeptide analogs like Succinyl-Ala-Ala-Ala-pNA (C₁₉H₂₅N₅O₈, MW 451.43 g/mol) [4] [9]. The additional alanine residue in the tripeptide enhances binding affinity (kₘ ≈ 0.1–0.5 mM) for serine proteases like elastase due to extended substrate-enzyme interactions [6] [9].
Stereoisomeric Variants:Substrates incorporating D-alanine are resistant to proteolysis by L-specific enzymes. For example, Ochrobactrum anthropi aminopeptidases hydrolyze D-alanyl-p-nitroanilide but not L-configured substrates [6]. This stereoselectivity confirms enzymatic binding requires precise chiral matching.
Functionally Modified Derivatives:
Table 3: Kinetic Parameters of Key Derivatives with Elastase
Substrate/Inhibitor | Molecular Formula | Molecular Weight (g/mol) | Kₘ or Kᵢ (mM)* | Specificity Notes |
---|---|---|---|---|
Succinyl-Ala-Ala-pNA (dipeptide) | C₁₃H₁₅N₃O₆ | 309.27 | 1.2–2.5 | Broad specificity for elastase-like proteases |
Succinyl-Ala-Ala-Ala-pNA (tripeptide) | C₁₉H₂₅N₅O₈ | 451.43 | 0.15–0.35 | Preferred for pancreatic elastase |
Succinyl-Ala-Pro-Val-pNA | C₂₁H₂₉N₅O₈ | 479.49 | 0.05 | Selective for leukocyte elastase |
Bromo enol lactone Pro-Val analog | C₁₃H₁₉BrN₂O₄ | 347.21 | Kᵢ = 0.001 | Irreversible HLE inhibitor |
Alat-Pro-pNA (thioamide) | C₁₄H₁₈N₄O₃S | 322.39 | Not hydrolyzed | Protease-resistant diagnostic control |
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